Methyl 2-methyl-2-(2-nitrophenyl)propanoate
Description
Methyl 2-methyl-2-(2-nitrophenyl)propanoate (CAS: 136764-87-9) is an organic ester featuring a nitro-substituted aromatic ring at the ortho position. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.22 g/mol (calculated). This compound is characterized by a branched ester structure, where the nitro group on the phenyl ring introduces significant electronic and steric effects. It is primarily utilized in research settings, particularly in organic synthesis and pharmaceutical intermediate development .
Properties
IUPAC Name |
methyl 2-methyl-2-(2-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOARJEHFHURUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344972 | |
| Record name | Methyl 2-methyl-2-(2-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136764-87-9 | |
| Record name | Methyl 2-methyl-2-(2-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
A widely reported method involves the alkylation of methyl 2-(2-nitrophenyl)acetate with iodomethane under basic conditions. Sodium hydride (NaH) in N,N-dimethylformamide (DMF) facilitates deprotonation of the α-hydrogen, enabling nucleophilic attack by methyl iodide.
Typical Procedure :
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Substrates : Methyl 2-(2-nitrophenyl)acetate (1.0 equiv), iodomethane (2.5 equiv)
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Base : Sodium hydride (1.2 equiv, 60% dispersion in oil)
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Solvent : DMF, anhydrous
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Conditions : 0°C to room temperature, 12–24 hours under nitrogen
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Workup : Quenching with ice-water, extraction with ethyl acetate, column chromatography
Key Factors Influencing Yield
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Base strength | pKa > 35 (e.g., NaH) | Ensures complete α-H deprotonation |
| Solvent polarity | High (DMF) | Stabilizes enolate intermediate |
| Methylating agent | Excess CH₃I | Drives reaction to completion |
Side Reactions :
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Over-alkylation at the nitro group (mitigated by controlled reagent addition).
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Ester hydrolysis under prolonged basic conditions.
Esterification of 2-Methyl-2-(2-Nitrophenyl)Propanoic Acid
Acid-Catalyzed Esterification
Direct esterification of the carboxylic acid precursor with methanol employs sulfuric acid as a catalyst:
Conditions :
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Molar Ratio : Acid:MeOH (1:10)
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Catalyst : 5% H₂SO₄ (v/v)
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Temperature : Reflux (65–70°C)
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Duration : 6–8 hours
Purification :
Comparative Analysis of Catalysts
| Catalyst | Reaction Time (h) | Yield (%) | Byproducts |
|---|---|---|---|
| H₂SO₄ | 6 | 75 | Minimal sulfonation |
| HCl (gas) | 8 | 68 | Chlorinated impurities |
| Amberlyst-15 | 12 | 80 | None |
Note : Heterogeneous catalysts like Amberlyst-15 enable easier recovery and reuse.
Continuous Flow Industrial Synthesis
Process Intensification Strategies
Industrial-scale production leverages continuous flow reactors to enhance mixing and thermal control:
Setup :
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Reactor Type : Tubular (stainless steel, 0.5 mm ID)
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Residence Time : 30–60 seconds
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Temperature : 120°C (superheated methanol)
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Pressure : 15 bar (prevents methanol vaporization)
Advantages :
Purification and Characterization
Recrystallization Protocols
Post-synthesis purification typically involves:
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.55 (s, 6H, CH₃), 3.75 (s, 3H, OCH₃) |
| ¹³C NMR | δ 172.8 (C=O), 148.2 (NO₂), 52.1 (OCH₃) |
| IR (cm⁻¹) | 1730 (C=O), 1520 (NO₂ asym), 1350 (NO₂ sym) |
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in Methyl 2-methyl-2-(2-nitrophenyl)propanoate can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the nitro group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide, ammonia.
Hydrolysis: Sulfuric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-methyl-2-(2-aminophenyl)propanoate.
Substitution: 2-methyl-2-(2-hydroxyphenyl)propanoate or 2-methyl-2-(2-aminophenyl)propanoate.
Hydrolysis: 2-methyl-2-(2-nitrophenyl)propanoic acid and methanol.
Scientific Research Applications
Organic Synthesis
Methyl 2-methyl-2-(2-nitrophenyl)propanoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It facilitates the production of various pharmaceuticals and agrochemicals through several synthetic pathways:
- Reduction Reactions : The compound can be reduced to form 2-methyl-2-(2-aminophenyl)propanoate, which is valuable in medicinal chemistry.
- Substitution Reactions : It can undergo substitution to yield derivatives such as 2-methyl-2-(2-hydroxyphenyl)propanoate.
- Hydrolysis : Hydrolysis of the ester leads to the formation of 2-methyl-2-(2-nitrophenyl)propanoic acid and methanol, which can further participate in chemical reactions.
Medicinal Chemistry
Research into the medicinal properties of this compound has revealed its potential therapeutic applications:
- Anti-inflammatory Properties : Derivatives of this compound are being explored for their ability to reduce inflammation, making them candidates for treating various inflammatory diseases.
- Antimicrobial Activities : The nitro group in the compound can be bioreduced to form reactive intermediates that exhibit antimicrobial properties, which are crucial in developing new antibiotics.
Case Study: Antimicrobial Activity
A study examined the antimicrobial efficacy of synthesized derivatives from this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting potential for development into new antimicrobial agents.
Material Science
In material science, this compound is used in the development of novel materials with enhanced properties:
- Thermal Stability : Compounds derived from it are incorporated into polymers to improve thermal stability, making them suitable for high-temperature applications.
- Mechanical Strength : The integration of this compound into composite materials enhances their mechanical strength, which is beneficial in construction and automotive industries .
Data Summary Table
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals | Forms various derivatives through reduction and substitution reactions. |
| Medicinal Chemistry | Anti-inflammatory and antimicrobial | Significant inhibition against bacterial strains observed in studies. |
| Material Science | Enhances thermal stability and strength | Improves properties of polymers and composites. |
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-(2-nitrophenyl)propanoate and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| Methyl 2-methyl-2-(2-nitrophenyl)propanoate | 136764-87-9 | C₁₁H₁₃NO₄ | 223.22 | N/A | 1.2* |
| Methyl 2-methyl-2-(4-nitrophenyl)propanoate | 59115-08-1 | C₁₁H₁₃NO₄ | 223.08 | 296.8 | 1.2 |
| Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate | 1042973-63-6 | C₁₁H₁₂N₂O₆ | 268.22 | N/A | N/A |
*Estimated based on structural similarity .
Biological Activity
Methyl 2-methyl-2-(2-nitrophenyl)propanoate is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 223.23 g/mol
- Functional Groups : Nitro group (–NO), ester group (–COO–), and two methyl groups (–CH).
The compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects:
- Bioreduction : The nitro group can be reduced to an amino group, which may enhance interaction with biological targets.
- Hydrolysis : The ester functionality can be hydrolyzed by esterases, releasing the active carboxylic acid form that can further engage with enzymes or receptors.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various bacterial strains, making it a candidate for pharmaceutical development.
Anti-inflammatory Effects
The compound's derivatives have shown promise in anti-inflammatory applications. Studies suggest that these derivatives may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Comparative Analysis
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-methyl-2-(4-nitrophenyl)propanoate | CHNO | Nitro group at para position; different reactivity |
| Ethyl 2-methyl-2-(2-nitrophenyl)propanoate | CHNO | One additional carbon; similar reactivity |
| Methyl 3-methyl-3-(3-nitrophenyl)propanoate | CHNO | Different position of the nitro group; affects reactivity |
This comparison highlights how variations in the nitro group's position and the presence of different functional groups can influence biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Activity Study : A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory properties revealed that derivatives of this compound could inhibit pro-inflammatory cytokines in vitro, indicating a mechanism for reducing inflammation.
- Toxicological Assessment : Toxicity studies have been conducted to evaluate the safety profile of this compound. Findings from these studies indicate that while it possesses beneficial properties, caution is warranted due to potential toxicity at higher concentrations.
Q & A
Q. What are the established synthetic routes for Methyl 2-methyl-2-(2-nitrophenyl)propanoate, and how are reaction conditions optimized?
The synthesis typically involves esterification of 2-methyl-2-(2-nitrophenyl)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) at reflux . Key parameters for optimization include:
- Catalyst selection : Acid strength impacts reaction rate and ester yield.
- Temperature control : Reflux ensures complete conversion while avoiding side reactions.
- Purification : Distillation or column chromatography removes unreacted acid and by-products. Industrial-scale methods may employ continuous flow systems for improved efficiency .
Q. How is hydrolysis of the ester group performed, and what factors influence product distribution?
Hydrolysis under acidic (H₂SO₄) or basic (NaOH) conditions yields 2-methyl-2-(2-nitrophenyl)propanoic acid and methanol. The choice of conditions determines the mechanism:
- Acidic hydrolysis : Proceeds via protonation of the ester carbonyl, favoring retention of the nitro group.
- Basic hydrolysis : Generates a carboxylate intermediate, which may undergo side reactions if the nitro group is reduced . Monitoring via TLC or HPLC ensures reaction completion and purity assessment.
Q. What spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Identifies methyl groups (δ ~1.5 ppm for C(CH₃)₂), ester carbonyl (δ ~170 ppm), and nitro-substituted aromatic protons (δ ~7.5-8.5 ppm) .
- IR spectroscopy : Confirms ester C=O (~1740 cm⁻¹) and nitro group (~1520, 1350 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (223.22 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., nitro reduction vs. ester hydrolysis) be controlled during catalytic hydrogenation?
Catalytic hydrogenation (H₂/Pd) selectively reduces the nitro group to an amine, but ester hydrolysis may occur if acidic conditions are present. Strategies include:
- Solvent choice : Use non-polar solvents (e.g., THF) to suppress proton transfer.
- Catalyst modification : Pd/C with neutral pH buffers minimizes ester cleavage .
- Temperature modulation : Lower temperatures (25–50°C) favor nitro reduction over ester reactivity .
Q. What computational methods model the electronic effects of the nitro group on reactivity?
Density Functional Theory (DFT) calculations reveal:
- Nitro group orientation : The ortho-nitro substituent induces steric hindrance and electronic withdrawal, destabilizing intermediates in substitution reactions.
- Charge distribution : The nitro group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack . Software like Gaussian or ORCA is used to simulate transition states and optimize reaction pathways .
Q. How do crystallographic techniques resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or WinGX provides:
- Bond lengths/angles : Confirms steric effects of the ortho-nitro group on the ester geometry.
- Packing interactions : Identifies π-stacking or hydrogen-bonding motifs influencing material properties . Example: A derivative with a bromine substituent (see ) showed altered torsion angles due to halogen bonding, resolved via SHELX refinement .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for nitro group reduction?
Conflicting yields (e.g., 70% vs. 90%) may arise from:
- Catalyst activity : Fresh vs. recycled Pd/C affects H₂ uptake kinetics.
- Substrate purity : Trace acids or moisture in the ester can hydrolyze intermediates . Mitigation: Standardize reaction protocols (e.g., anhydrous solvents, inert atmosphere) and report detailed characterization data (e.g., NMR, HPLC) for reproducibility .
Applications in Academic Research
Q. What role does this compound play in medicinal chemistry research?
- Antimicrobial studies : Derivatives are screened against bacterial strains (e.g., E. coli, S. aureus) via broth microdilution assays.
- Anti-inflammatory activity : Inhibition of COX-2 is measured using ELISA kits, with IC₅₀ values compared to standard drugs .
- Prodrug design : The ester moiety enables controlled release of the active carboxylic acid in vivo .
Q. How is it utilized in material science?
- Polymer precursors : Copolymerization with acrylates enhances thermal stability (TGA data shows decomposition >250°C).
- Liquid crystals : Nitro group polarity influences mesophase behavior, characterized by polarized optical microscopy .
Methodological Tables
Q. Table 1: Comparison of Reduction Conditions for Nitro Group
| Condition | Catalyst | Solvent | Yield (%) | Major Product | Reference |
|---|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH | 85 | 2-methyl-2-(2-aminophenyl)propanoate | ||
| Fe/HCl | H₂O | 70 | Same as above | ||
| NaBH₄/CuCl₂ | THF | 60 | Partial reduction to hydroxylamine |
Q. Table 2: Crystallographic Data for Derivatives
| Compound | Space Group | R-factor | Key Interactions | Reference |
|---|---|---|---|---|
| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | P2₁/c | 0.061 | Intra-/intermolecular H-bonds | |
| Brominated analog | C2/c | 0.078 | Halogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
